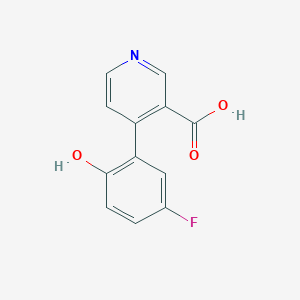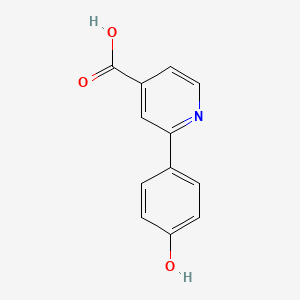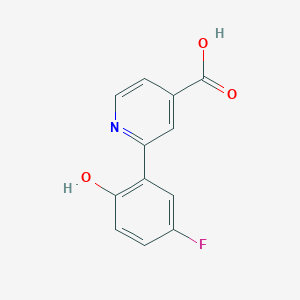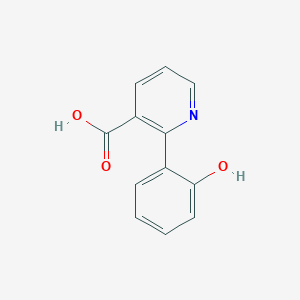
2-(2-Hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)nicotinic acid (2HPN) is a compound that has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2HPN is a derivative of nicotinic acid, a naturally-occurring compound found in plants and animals. 2HPN has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research.
科学的研究の応用
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research. For example, 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
作用機序
The exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, but it is believed to involve interactions with various cellular receptors and enzymes. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been shown to interact with the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
実験室実験の利点と制限
2-(2-Hydroxyphenyl)nicotinic acid, 95% is a relatively stable compound and can be synthesized relatively easily in the laboratory. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, it is important to note that the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, so it is important to exercise caution when using it in experiments.
将来の方向性
2-(2-Hydroxyphenyl)nicotinic acid, 95% has a wide range of potential applications in biochemistry and physiology, and there is still much to be explored in terms of its potential therapeutic uses. Further research is needed to better understand the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% as a drug delivery system, as well as its potential use in the development of novel therapeutic agents. Finally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% to modulate the activity of other cellular receptors and enzymes.
合成法
2-(2-Hydroxyphenyl)nicotinic acid, 95% is synthesized from nicotinic acid via a two-step process. The first step involves oxidation of nicotinic acid with a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide. This reaction produces 2-hydroxyphenylnicotinic acid, which is then reduced to 2-(2-Hydroxyphenyl)nicotinic acid, 95% using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified and isolated.
特性
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-13-11/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAWQXLPVUONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695507 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1258633-18-9 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

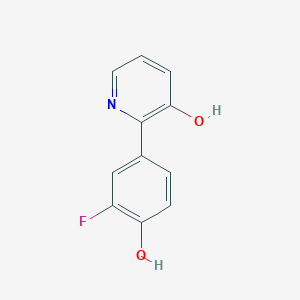

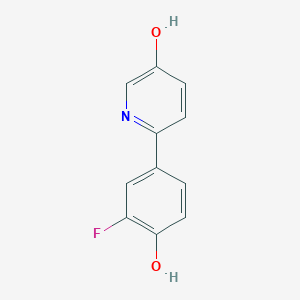

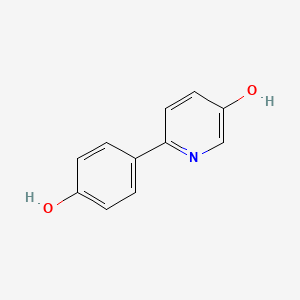

![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)
